Cas no 296277-06-0 ({3-(trifluoromethyl)phenylmethyl}thiourea)

296277-06-0 structure
اسم المنتج:{3-(trifluoromethyl)phenylmethyl}thiourea
كاس عدد:296277-06-0
وسط:C9H9F3N2S
ميغاواط:234.241370916367
MDL:MFCD10692428
CID:5195007
PubChem ID:23079420
{3-(trifluoromethyl)phenylmethyl}thiourea الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- Thiourea, N-[[3-(trifluoromethyl)phenyl]methyl]-
- {3-(trifluoromethyl)phenylmethyl}thiourea
-
- MDL: MFCD10692428
- نواة داخلي: 1S/C9H9F3N2S/c10-9(11,12)7-3-1-2-6(4-7)5-14-8(13)15/h1-4H,5H2,(H3,13,14,15)
- مفتاح Inchi: PMHXDYLJMNAAPX-UHFFFAOYSA-N
- ابتسامات: N(CC1=CC=CC(C(F)(F)F)=C1)C(N)=S
{3-(trifluoromethyl)phenylmethyl}thiourea الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
Ambeed | A1140954-1g |
{[3-(trifluoromethyl)phenyl]methyl}thiourea |
296277-06-0 | 95% | 1g |
$484.0 | 2024-08-03 | |
Enamine | EN300-95686-10.0g |
{[3-(trifluoromethyl)phenyl]methyl}thiourea |
296277-06-0 | 91% | 10.0g |
$2884.0 | 2024-05-21 | |
Enamine | EN300-95686-0.25g |
{[3-(trifluoromethyl)phenyl]methyl}thiourea |
296277-06-0 | 91% | 0.25g |
$331.0 | 2024-05-21 | |
Enamine | EN300-95686-0.5g |
{[3-(trifluoromethyl)phenyl]methyl}thiourea |
296277-06-0 | 91% | 0.5g |
$524.0 | 2024-05-21 | |
1PlusChem | 1P019THA-500mg |
{[3-(trifluoromethyl)phenyl]methyl}thiourea |
296277-06-0 | 91% | 500mg |
$710.00 | 2024-05-06 | |
1PlusChem | 1P019THA-2.5g |
{[3-(trifluoromethyl)phenyl]methyl}thiourea |
296277-06-0 | 91% | 2.5g |
$1688.00 | 2024-05-06 | |
1PlusChem | 1P019THA-5g |
{[3-(trifluoromethyl)phenyl]methyl}thiourea |
296277-06-0 | 91% | 5g |
$2466.00 | 2024-05-06 | |
1PlusChem | 1P019THA-1g |
{[3-(trifluoromethyl)phenyl]methyl}thiourea |
296277-06-0 | 91% | 1g |
$892.00 | 2024-05-06 | |
Ambeed | A1140954-5g |
{[3-(trifluoromethyl)phenyl]methyl}thiourea |
296277-06-0 | 95% | 5g |
$1405.0 | 2024-08-03 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01091043-1g |
{[3-(trifluoromethyl)phenyl]methyl}thiourea |
296277-06-0 | 95% | 1g |
¥3325.0 | 2023-03-30 |
{3-(trifluoromethyl)phenylmethyl}thiourea الوثائق ذات الصلة
-
Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
-
Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
-
5. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
296277-06-0 ({3-(trifluoromethyl)phenylmethyl}thiourea) منتجات ذات صلة
- 2228365-67-9(2,2-difluoro-1-(5-phenylthiophen-2-yl)ethan-1-amine)
- 1259889-87-6((1S)-1-INDAN-4-YLPROPYLAMINE)
- 2613385-40-1(4-{bicyclo1.1.1pentane-1-sulfonyl}phenol)
- 1378802-04-0(5-methyl-2-(2-methylpropoxy)benzenethiol)
- 882748-77-8(3-[(3,4-Dichlorophenyl)amino]-1-(4-fluorophenyl)propan-1-one)
- 99372-74-4(1,12-Dodecanediylbis(tributylphosphonium) Dibromide)
- 2172082-94-7(5-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}hexanoic acid)
- 950046-44-3(2-{[2-(4-chlorophenoxy)ethyl](methyl)amino}-N-(1-cyanocyclohexyl)-N-methylacetamide)
- 391876-49-6(N-4-(4-methylphenyl)-1,3-thiazol-2-yl-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide)
- 901233-87-2(N-(furan-2-yl)methyl-2-{2-(3-methoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-ylsulfanyl}acetamide)
الموردين الموصى بهم
Amadis Chemical Company Limited
(CAS:296277-06-0){3-(trifluoromethyl)phenylmethyl}thiourea

نقاء:99%/99%
كمية:1g/5g
الأسعار ($):436.0/1264.0